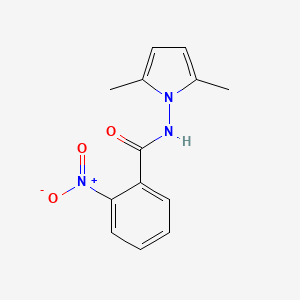![molecular formula C21H19N3O2 B5701716 N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Mecanismo De Acción
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, which are released in response to food intake. By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide have been extensively studied in both animal and human studies. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. In human studies, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potency as a N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitor. The compound has been shown to be highly effective at inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in both animal and human studies. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal studies, particularly at high doses.
Direcciones Futuras
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitors. Another area of research is the investigation of the long-term effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide on glucose metabolism and insulin secretion. Additionally, there is interest in investigating the potential therapeutic applications of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in other metabolic disorders such as obesity and metabolic syndrome. Overall, the continued research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has the potential to lead to the development of new and effective treatments for metabolic disorders.
Métodos De Síntesis
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-pyridinecarboximidamide to yield N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound works by inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(19-13-7-8-14-23-19)24-26-20(25)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYYNJKBAVNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=CC=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=CC=N2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
